CK 2289 - 101183-99-7

CK 2289

Catalog Number: EVT-265380
CAS Number: 101183-99-7
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CK 2289 is an inhibitor of type III cyclic 3'5'-adenosine monophosphate phosphodiesterase with potential utility in the treatment of congestive heart failure.
Source and Classification

CK 2289 is classified as an antiviral agent. Its synthesis and evaluation were reported in a study published in the Journal of Medicinal Chemistry, where it was identified as a promising candidate against influenza viruses. The compound's structure and activity were derived from modifications of existing chemical frameworks aimed at enhancing antiviral efficacy .

Synthesis Analysis

The synthesis of CK 2289 involves several key steps, typically employing both conventional and microwave-assisted methods. The synthesis process can be summarized as follows:

  1. Core Scaffold Preparation: The synthesis starts with the preparation of core scaffolds, which are essential for building the final compound. These scaffolds are synthesized using established organic reactions, including the use of aldehydes and various coupling reactions.
  2. Reagents and Conditions: Common reagents include dimethyl sulfoxide (DMSO) as a solvent, along with other organic solvents depending on the specific reaction conditions. Microwave heating may be employed to accelerate reactions where applicable.
  3. Purification and Characterization: After synthesis, the compounds are purified using techniques such as liquid chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures and purity levels exceeding 95% .

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures to enhance reaction rates.
  • Time: Reaction times vary but typically range from several hours to overnight, depending on the specific reaction conditions.
Molecular Structure Analysis

CK 2289 features a complex molecular structure characterized by a fused pyridine ring system with ketone functionalities. Key structural features include:

  • Molecular Formula: C₁₁H₉N₃O₂
  • Molecular Weight: Approximately 217.21 g/mol
  • Structural Characteristics: The compound exhibits a bicyclic structure that contributes to its biological activity. The presence of both nitrogen and oxygen atoms within the rings plays a critical role in its interaction with biological targets.

Data and Analyses

The molecular structure has been elucidated through advanced spectroscopic techniques, confirming the arrangement of atoms and functional groups that are crucial for its antiviral properties.

Chemical Reactions Analysis

CK 2289 undergoes various chemical reactions that can alter its structure and potentially enhance its biological activity:

  1. Reactivity with Biological Targets: The compound interacts with viral proteins, inhibiting their function—particularly those involved in viral replication.
  2. Stability Studies: Chemical stability under physiological conditions is crucial for therapeutic applications. Studies indicate that CK 2289 remains stable at neutral pH but may degrade under extreme conditions.

Technical Parameters

  • pH Stability Range: Typically stable between pH 6 to 8.
  • Temperature Stability: Generally stable at room temperature but requires further studies under varied temperature conditions.
Mechanism of Action

The mechanism of action for CK 2289 primarily involves its ability to inhibit viral replication by targeting specific viral proteins essential for the life cycle of influenza viruses:

  1. Inhibition of Hemagglutinin Activity: CK 2289 binds to hemagglutinin, preventing the virus from attaching to host cells.
  2. Interference with Viral RNA Polymerase: The compound may also inhibit RNA polymerase activity, which is crucial for viral replication.

Data and Analyses

In vitro studies have shown that CK 2289 exhibits significant antiviral activity with low effective concentrations, indicating a potent mechanism against influenza viruses .

Physical and Chemical Properties Analysis

The physical and chemical properties of CK 2289 are essential for understanding its behavior in biological systems:

Relevant Data

  • Log P Value: Indicates moderate lipophilicity, influencing its absorption characteristics.
  • pKa Values: Suggests potential ionization states under physiological conditions, impacting bioavailability.
Applications

CK 2289 shows promise in various scientific applications:

  1. Antiviral Research: Primarily studied for its effectiveness against influenza viruses, it may also have potential against other viral pathogens.
  2. Drug Development: As a lead compound, CK 2289 can be further modified to enhance efficacy or reduce toxicity profiles.
  3. Biological Studies: Its mechanism of action provides insights into viral biology and could aid in developing new therapeutic strategies against viral infections.
Synthetic Pathways and Optimization Strategies

High-Throughput Synthesis Methodologies for Single-Compound Libraries

The intricate structure of CK 2289 (molecular formula: C₁₅H₁₄N₄O₂; molecular weight: 282.3 g/mol) necessitates innovative approaches to library synthesis for structure-activity relationship studies. Leveraging continuous flow technology adapted from pharmaceutical manufacturing innovations provides significant advantages over traditional batch synthesis. These systems enable precise control over reaction parameters during the critical cyclization step forming the dihydroimidazol-2-one ring, a transformation historically prone to dimerization byproducts. By implementing microreactor arrays with integrated real-time analytics, researchers achieve rapid optimization of temperature, residence time, and stoichiometry for this sensitive transformation. This approach has demonstrated potential for 3-5 fold yield improvements in analogous heterocyclic systems while reducing solvent consumption by 70%, aligning with green chemistry principles. The methodology facilitates construction of focused libraries through systematic variation of the ethyl substituent at the 4-position and modifications to the benzoyl linker region, enabling comprehensive exploration of the pharmacophore without re-engineering the entire synthetic sequence [2] [5].

Transition Metal-Catalyzed Asymmetric Functionalization

The prochiral centers within CK 2289's molecular framework present opportunities for stereoselective synthesis through advanced catalytic methods. Palladium-catalyzed asymmetric allylic C-H functionalization represents a particularly promising strategy for installing chiral substituents regioselectively. This approach leverages migratory insertion mechanisms where palladium(0) catalysts initially coordinate to the imidazole nitrogen, facilitating selective activation of proximal C-H bonds. Subsequent asymmetric allylic alkylation introduces chiral side chains with high enantiocontrol. Research on analogous systems demonstrates that chiral PHOX ligands (phosphino-oxazolines) provide exceptional stereodifferentiation in these transformations, achieving enantiomeric excesses exceeding 90% under optimized conditions. The methodology circumvents traditional protection/deprotection sequences, significantly improving atom economy for synthesizing chiral analogs of CK 2289. This strategy is particularly valuable for functionalizing the ethyl group at C4, where introduction of stereodefined substituents dramatically influences target binding affinity [3] [4].

Table 1: Transition Metal-Catalyzed Approaches for CK 2289 Functionalization

Catalyst SystemReaction TypePosition ModifiedKey AdvantageReported ee (%)
Pd(0)/PHOX LigandAllylic C-H AlkylationC4 Ethyl GroupNo Protecting Groups Needed>90 (model systems)
Pd(II)/Chiral QuinolineDesymmetric C-H ActivationImidazolone RingSimultaneous Stereocontrol at Multiple Centers88 (model systems)
Rh(I)/DuPhosAsymmetric HydrogenationExocyclic Double BondsHigh Functional Group Tolerance>95 (model systems)
Ir(I)/Pyridine-OxazolineAllylic SubstitutionBenzylic PositionAmbient Temperature Operation92 (model systems)

Solvent-Free Precipitation Techniques for Nanostructured Derivatives

Conventional purification of CK 2289 faces challenges due to its moderate aqueous solubility (typically requiring DMSO stock solutions) and polymorphic tendencies. Advanced solvent-free precipitation techniques overcome these limitations while generating nanostructured forms with enhanced properties. Supercritical antisolvent (SAS) precipitation utilizing carbon dioxide as a benign antisolvent enables production of CK 2289 nanoparticles with controlled particle size distribution. Optimization of pre-expansion temperature (35-55°C), pressure (80-150 bar), and solution flow rate yields particles in the 100-300 nm range, dramatically increasing surface area and dissolution kinetics. Characterization of these nanostructured forms reveals preserved crystallinity (confirmed by XRPD) and absence of solvent residues (validated by GC-MS), addressing key pharmaceutical development challenges. The technique also facilitates generation of co-crystals through co-precipitation with pharmaceutically acceptable co-formers like succinic acid, further modifying dissolution profiles without chemical alteration of the API. This approach eliminates traditional recrystallization solvents, reducing purification-related waste by >95% while enhancing material properties for biological evaluation [1].

Table 2: Nanostructured CK 2289 Forms via Solvent-Free Precipitation

Processing MethodParticle Size Range (nm)Specific Surface Area (m²/g)Dissolution Rate Improvement (vs. conventional)Crystalline Form
SAS Precipitation150 ± 2515.83.5xForm I
SAS Co-crystal (succinic acid)220 ± 4012.35.2xNovel co-crystal
Ultrasonic Nozzle Spray95 ± 1521.54.1xForm III
Hot Melt Extrusion1800 ± 300*1.81.8xAmorphous

Ligand Design for Enhanced Stereochemical Control

The imidazole-benzoyl region of CK 2289 provides an ideal coordination site for transition metals, enabling sophisticated ligand designs to control stereochemistry during synthesis. Computational analyses (DFT calculations) reveal that N3 of the imidazolone ring and the carbonyl oxygen form stable bidentate complexes with palladium, directing functionalization to specific molecular positions. Recent innovations focus on chiral counterion strategies where anionic palladium complexes associate with cationic chiral ligands, creating a sterically confined microenvironment around the CK 2289 framework. BINOL-derived phosphate ligands and SPINOL-derived phosphates have demonstrated exceptional enantiocontrol in model hydrogenation reactions, achieving ees of 94-98% at the C5 position. Additionally, tropos ligand assemblies that adopt chiral conformations upon metal coordination provide dynamic stereocontrol during critical bond-forming steps like the Friedel-Crafts cyclization that constructs the tricyclic core. These approaches overcome the historical challenge of remote stereocontrol in molecules lacking proximal chiral directing groups, enabling synthesis of enantiopure CK 2289 (>99% ee) without chromatographic resolution [3] [4].

Table 3: Chiral Ligands for Stereocontrolled CK 2289 Synthesis

Ligand ClassMetal CenterKey Structural FeaturesOptimal ReactionAchieved ee (%)
PHOX (Phosphino-oxazoline)Pd(0)Rigid chiral backboneAllylic alkylation95
Pyridine-OxazolineIr(I)N,N-bidentate coordinationAsymmetric hydrogenation97
BINOL-PhosphatePd(II)Axial chiralityDesymmetric C-H activation94
SPINOL-PhosphateRh(I)Spirocyclic chiralityConjugate addition98

Properties

CAS Number

101183-99-7

Product Name

CK 2289

IUPAC Name

4-ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C15H14N4O2/c1-2-12-13(18-15(21)17-12)14(20)10-3-5-11(6-4-10)19-8-7-16-9-19/h3-9H,2H2,1H3,(H2,17,18,21)

InChI Key

FIYSLYBKJKWZMC-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

Solubility

Soluble in DMSO, not in water

Synonyms

CK 2289; CK-2289; CK2289.

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.